1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile
Overview
Description
1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile is a chemical compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol . It is primarily used in proteomics research and is known for its solid physical state and solubility in ethanol and methanol . The compound has a melting point of 135-137°C .
Preparation Methods
The synthesis of 1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile involves several steps. The synthetic routes and reaction conditions are typically proprietary and specific to the manufacturer. general methods involve the use of aromatic compounds and nitriles under controlled conditions to achieve the desired product . Industrial production methods are not widely documented, but they likely involve large-scale chemical synthesis techniques to ensure purity and yield.
Chemical Reactions Analysis
1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile is used extensively in scientific research, particularly in the field of proteomics . Its applications include:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in the study of biological processes and interactions at the molecular level.
Medicine: Investigated for potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of 1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall biological system .
Comparison with Similar Compounds
1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile can be compared with other similar compounds, such as:
- 1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carboxamide
- 1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and functionality .
Properties
IUPAC Name |
N-(4-cyano-3-methylisochromen-1-ylidene)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-8-12(7-14)10-5-3-4-6-11(10)13(17-8)15-9(2)16/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPUQAHSFIIQRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=NC(=O)C)O1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.